molecular formula C8H6INO5 B13022517 4-Iodo-2-methoxy-5-nitrobenzoic acid

4-Iodo-2-methoxy-5-nitrobenzoic acid

Cat. No.: B13022517
M. Wt: 323.04 g/mol
InChI Key: CRGSEIDNQCRGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO5 It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group. This is followed by iodination to attach the iodine atom at the desired position. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the iodine atom.

    Reduction: Conversion to 4-amino-2-methoxy-5-nitrobenzoic acid.

    Oxidation: Formation of 4-iodo-2-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Iodo-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-5-nitrobenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate biological pathways and molecular targets, leading to various effects.

Comparison with Similar Compounds

  • 2-Iodo-4-nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzoic acid
  • 2-Iodo-3-nitrobenzoic acid

Comparison: 4-Iodo-2-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groupsCompared to its analogs, it offers a distinct combination of properties that can be leveraged in various research and industrial contexts .

Properties

Molecular Formula

C8H6INO5

Molecular Weight

323.04 g/mol

IUPAC Name

4-iodo-2-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CRGSEIDNQCRGGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.